1,3-Dichloro-2-(difluoromethoxy)propane

Description

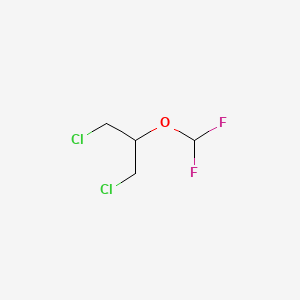

1,3-Dichloro-2-(difluoromethoxy)propane is a halogenated ether characterized by a propane backbone substituted with two chlorine atoms at the 1 and 3 positions and a difluoromethoxy group at the 2 position. Its reactivity and physical properties are influenced by the electronegative difluoromethoxy group and chlorine substituents, which may enhance stability and alter solubility compared to non-fluorinated analogs.

Properties

Molecular Formula |

C4H6Cl2F2O |

|---|---|

Molecular Weight |

178.99 g/mol |

IUPAC Name |

1,3-dichloro-2-(difluoromethoxy)propane |

InChI |

InChI=1S/C4H6Cl2F2O/c5-1-3(2-6)9-4(7)8/h3-4H,1-2H2 |

InChI Key |

WNKHVPXZAJNBEM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)OC(F)F)Cl |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

(a) 1,3-Dichloro-2-(methoxymethoxy)propane (CAS 70905-45-2)

- Molecular Formula : C₅H₁₀Cl₂O₂

- Molecular Weight : 173.04 g/mol

- Key Properties : Soluble in chlorinated solvents (chloroform, dichloromethane); stored at -20°C .

- This results in lower molecular weight and altered solubility compared to the difluoromethoxy analog.

(b) 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane (Ethrane, CAS 13838-16-9)

- Molecular Formula : C₃H₂ClF₅O

- Molecular Weight : 180.05 g/mol

- Key Properties: Vaporization enthalpy = 31.3 ± 0.1 kJ/mol; used as a nonflammable anesthetic .

- Comparison : Higher fluorine content increases volatility and reduces boiling point. The trifluoroethyl group enhances anesthetic potency, whereas the propane backbone in the target compound may confer different pharmacokinetics.

(c) 1-Chloro-1-(difluoromethoxy)-2,2,2-trifluoroethane (Forane, CAS 26675-46-7)

- Molecular Formula : C₃H₂ClF₅O

- Molecular Weight : 180.05 g/mol

- Key Properties : Synthesized via chlorination/fluorination; used as an anesthetic .

- Comparison : Similar fluorine substitution but shorter carbon chain, leading to distinct phase-transition behavior (e.g., lower boiling point).

(d) 1,3-Dichloro-2-(1-chlorethoxy)propane

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Fluorine Impact : Difluoromethoxy groups enhance electronegativity and thermal stability but reduce solubility in polar solvents compared to methoxy analogs .

- Chlorine Role : Chlorine atoms increase molecular weight and may improve density, but they also raise toxicity concerns compared to fully fluorinated anesthetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.